2-Oxoindoline-3-carbonitrile

Vue d'ensemble

Description

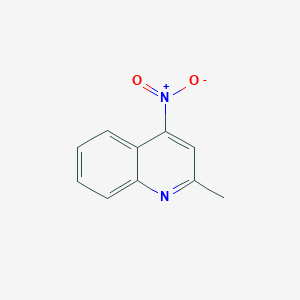

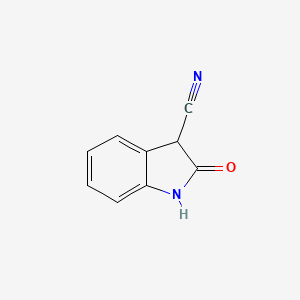

2-Oxoindoline-3-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 2-Oxoindoline-3-carbonitrile and its derivatives has been explored in several studies. For instance, one study described the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Another study demonstrated a palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to a wide range of 2-aminobenzophenones .Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-3-carbonitrile has been analyzed using various spectroscopic techniques. For example, the 1H NMR spectra of related compounds showed a singlet at around 4.4–5.3 ppm, attributable to two protons of the methylene protons of N-alkylated compounds .Chemical Reactions Analysis

Several chemical reactions involving 2-Oxoindoline-3-carbonitrile have been reported. One study described an electrochemically controlled dearomative 2,3-difunctionalization of indoles to synthesize oxoindoline derivatives . Another study reported a visible light-mediated aerobic oxidative hydroxylation of 3-substituted oxindoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxoindoline-3-carbonitrile can be inferred from its molecular structure. It has a molecular weight of 158.16 g/mol . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.Applications De Recherche Scientifique

Synthetic Studies and Chemical Transformations

- 2-Oxoindoline-3-carbonitrile undergoes base-assisted transformations, leading to unexpected reactions such as extrusions of 2-arylacetonitriles and 1,2-aryl shifts to afford 3-hydroxyindolin-2-ones, contributing to synthetic studies of complex organic compounds (Aksenov et al., 2022).

- It is used in the one-pot synthesis of substituted 3-oxoisoindoline-1-carbonitrile derivatives, utilizing a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction, showcasing its utility in organic synthesis (Chen & Cai, 2016).

- An efficient synthesis method for 3-oxoisoindolines from 2-carboxybenzaldehyde has been developed, emphasizing its versatility in generating various chemical structures (Nammalwar et al., 2015).

Photoreactions and Optical Properties

- 2-Oxoindoline-3-carbonitrile is involved in photoreactions like a 1,3-carbalkoxy shift, indicative of its potential in photochemistry (Pfoertner et al., 1993).

- It plays a role in the synthesis of photovoltaic materials, like 4H-pyrano[3,2-c]quinoline derivatives, showing its applications in the development of photodiodes and other optoelectronic devices (Zeyada et al., 2016).

Catalysis and Chemical Synthesis

- In the field of catalysis, 2-Oxoindoline-3-carbonitrile is used in palladium-catalyzed direct addition reactions, contributing to the synthesis of compounds with anticancer activity (Chen et al., 2014).

- Its derivatives are synthesized using sulfamic acid, highlighting its role in facilitating environmentally benign chemical reactions (Hu et al., 2013).

Advanced Applications in Medicinal Chemistry

- It is involved in the synthesis of progesterone receptor modulators, which have potential applications in female healthcare, contraception, and treatment of breast cancers (Fensome et al., 2008).

Orientations Futures

The future directions for research on 2-Oxoindoline-3-carbonitrile could involve further exploration of its potential applications in medicine, particularly in cancer therapy . Additionally, the development of more efficient synthesis methods and the investigation of its physical and chemical properties could also be areas of future research.

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYAOBHXTLMRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547168 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoindoline-3-carbonitrile | |

CAS RN |

73859-65-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)